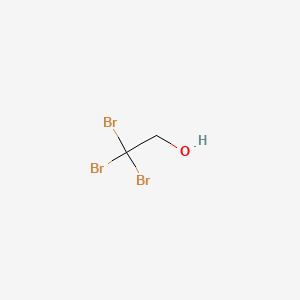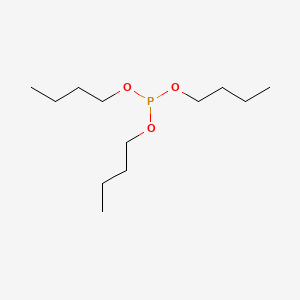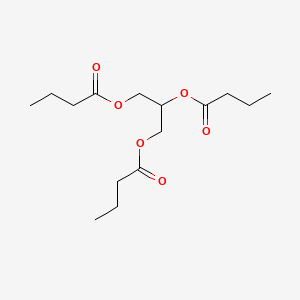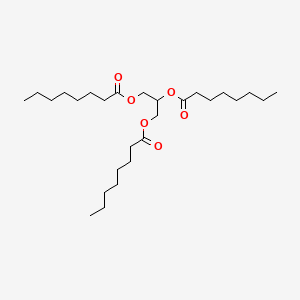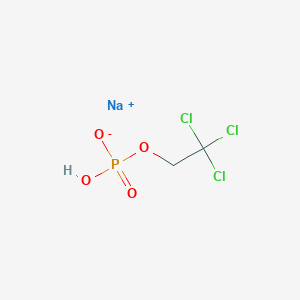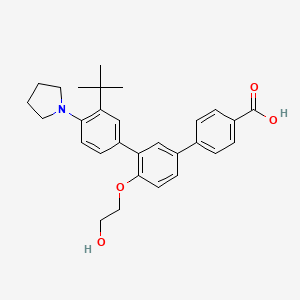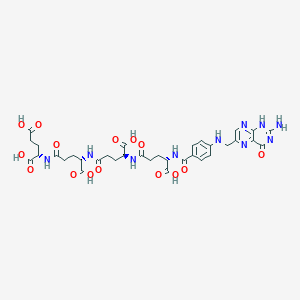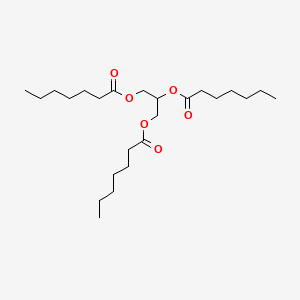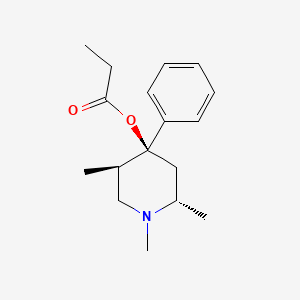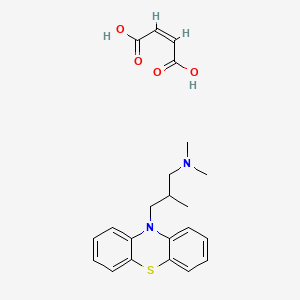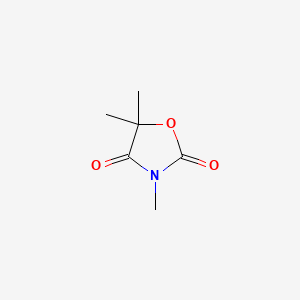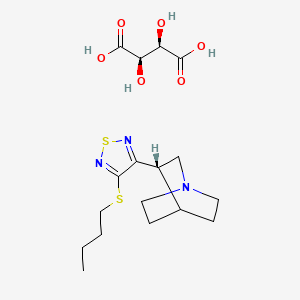
Tetracaine
Vue d'ensemble
Description
Tetracaine, also known as amethocaine, is an ester local anesthetic used to numb the eyes, nose, or throat . It may also be applied to the skin before starting an intravenous (injection) to decrease pain from the procedure . It is a benzoate ester and a tertiary amino compound .
Synthesis Analysis
While specific details on the synthesis of Tetracaine were not found, it is known that Tetracaine is an ester derivative used as a local anesthetic molecule . A series of novel Tetracaine derivatives bearing hydrazide-hydrazone moiety were designed, synthesized, and evaluated for anticancer activity .
Molecular Structure Analysis
Tetracaine has a molecular formula of C15H24N2O2 . It is a benzoate ester in which 4-N-butylbenzoic acid and 2-(dimethylamino)ethanol have combined to form the ester bond .
Physical And Chemical Properties Analysis
Tetracaine is a white crystalline, odorless powder that is readily soluble in water, physiologic saline solution, and dextrose solution . It has a molecular weight of 264.36 g/mol .
Applications De Recherche Scientifique
Anesthetic Drug in Medical Procedures
Tetracaine is a potent anesthetic of the amino ester class, widely used for topical and spinal blockade . Despite its systemic toxicity, it’s commonly used in ophthalmic procedures, oropharyngeal pain, skin anesthesia, and spinal block .
Interaction with Anionic Surfactants
Tetracaine Hydrochloride (TCH), an anesthetic drug, has been studied for its interaction with anionic surfactants in the presence of NaCl solution . The study used tensiometry and UV–visible techniques to estimate various micellar, interfacial, and thermodynamic parameters .
Drug Delivery Systems
To enhance the therapeutic effect and reduce the toxicity of local anesthetics like Tetracaine, drug delivery systems (DDS) have shown promising results . These DDS include nanocarriers such as liposomes, cyclodextrins, polymeric particles, solid lipid nanoparticles, and nanostructured lipid carriers (NLC) .
Nanostructured Lipid Carriers (NLC)
Tetracaine has been loaded into optimized nanostructured lipid carriers (NLC) to prolong its delivery at the site of injection, reducing its systemic toxicity . The NLC are colloidal systems, which consist of a lipid matrix composed of a mixture of solid and liquid (oils) lipids, plus a surfactant .
Synergistic Interaction with Surfactants
The presence of attractive interactions among Tetracaine and surfactant monomers (synergism) in mixed micelle was inferred . It was found that sodium dodecyl sulfate (SDS) showed greater interactions with the drug in comparison to sodium lauryl sarcosine (SLS) .
Formulation of Gels
Surfactants improve the formulation of gel by improving its wetting and rheological properties . The study describes the effects of anionic surfactants on Tetracaine Hydrochloride (TCH), in NaCl solution .
Mécanisme D'action
Target of Action
Tetracaine primarily targets the sodium ion channels in nerve cells . These channels play a crucial role in the initiation and conduction of neuronal impulses, which are essential for the transmission of pain signals.
Mode of Action
Tetracaine is an ester-type local anesthetic that produces local anesthesia by blocking the sodium ion channels . By blocking these channels, tetracaine prevents the propagation of action potentials, thereby inhibiting the transmission of pain signals .
Biochemical Pathways
Tetracaine affects the biochemical pathway involving the sodium ion channels . It acts as an allosteric blocker of these channels . At low concentrations, tetracaine causes an initial inhibition of spontaneous calcium release events, while at high concentrations, it completely blocks the release . This modulation of sodium ion channels and calcium release events can lead to downstream effects such as the inhibition of neuronal impulses.
Pharmacokinetics
Tetracaine is rapidly hydrolyzed by plasma esterases to its primary metabolites: para-aminobenzoic acid and diethylaminoethanol . The activity of these metabolites is unspecified . The rapid hydrolysis of tetracaine in the plasma suggests that its bioavailability may be influenced by the rate of this metabolic process .
Result of Action
The molecular effect of tetracaine involves the blocking of sodium ion channels, leading to the inhibition of neuronal impulses . On a cellular level, tetracaine induces changes in cell morphology, viability, and plasma membrane permeability . It also causes DNA fragmentation, G1 phase arrest, and ultrastructural abnormality and apoptotic body formation . Furthermore, tetracaine induces caspase-3, -9 and -8 activation, mitochondrial membrane potential disruption, up-regulation of the cytoplasmic amount of cytochrome c and apoptosis inducing factor, and changes in the expressions of B-cell lymphoma-2 (Bcl-2) family proteins .
Action Environment
Environmental factors can influence the action of tetracaine. For instance, magnesium ions can potentially mitigate tetracaine’s antibacterial effects . Additionally, tetracaine is known to enhance the permeability of the bacterial cell wall and increase the lytic action of lysozyme, leading to bactericidal effects . This suggests that the presence of certain ions and molecules in the environment can modulate the efficacy and stability of tetracaine.
Safety and Hazards
Tetracaine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
2-(dimethylamino)ethyl 4-(butylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3/h6-9,16H,4-5,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCBAIGFKIBETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
136-47-0 (mono-hydrochloride) | |
| Record name | Tetracaine [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1043883 | |
| Record name | Tetracaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tetracaine is an ester-type anesthetic and produces local anesthesia by blocking the sodium ion channels involved in the initiation and conduction of neuronal impulses. | |
| Record name | Tetracaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09085 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Tetracaine | |
CAS RN |
94-24-6 | |
| Record name | Amethocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetracaine [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetracaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09085 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetracaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetracaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0619F35CGV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tetracaine interact with nicotinic acetylcholine receptors (nAChRs)?
A1: Tetracaine binds to nAChRs at various sites located in the extracellular and transmembrane domains, exhibiting a concentration-dependent effect. [] At low concentrations, it preferentially binds within the channel pore, blocking the open state of the receptor. [] Higher concentrations lead to additional binding at extracellular sites, inhibiting the receptor in both its resting and desensitized states. []
Q2: What is the role of tetracaine's positive charge in its interaction with nAChRs?
A2: Unlike local anesthetics like lidocaine that exist in both charged and uncharged forms at physiological pH, tetracaine is almost exclusively positively charged. [] This positive charge is crucial for its binding within the negatively charged pore of the nAChR, contributing to its open-channel blocking action. []
Q3: Can tetracaine affect intracellular calcium (Ca2+) levels?
A3: Yes, research suggests tetracaine can influence intracellular Ca2+ handling. Studies on pancreatic beta-cells demonstrate that tetracaine mobilizes Ca2+ from intracellular stores that are insensitive to thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. [] This Ca2+ mobilization subsequently contributes to increased insulin secretion. []
Q4: Does tetracaine affect all types of neurons similarly?
A4: No, studies using chick embryo neurons show that the neurotoxic effect of tetracaine varies depending on the neuron type. [] Sensory neurons from dorsal root ganglia were less sensitive compared to retinal and sympathetic ganglion neurons. [] This suggests that inherent cellular characteristics influence tetracaine's effects.
Q5: How does tetracaine affect the structure of phosphatidylethanolamine (PE) membranes?
A5: Deuterium nuclear magnetic resonance (2H NMR) studies reveal that tetracaine partitions into PE membranes and acts as a wedge, stabilizing the bilayer structure and inhibiting its transition into a hexagonal phase. [] This interaction is attributed to tetracaine's molecular shape and its ability to intercalate into the lipid bilayer. []
Q6: What is the molecular formula and weight of tetracaine?
A6: Tetracaine's molecular formula is C15H24N2O2, and its molecular weight is 264.36 g/mol.
Q7: Can tetracaine be formulated into stable topical creams?
A7: This section is not applicable to tetracaine as it primarily functions as a local anesthetic and does not possess inherent catalytic properties.
A7: This section is not covered by the provided research papers.
Q8: How do structural modifications of tetracaine's ester group influence its binding to the nicotinic acetylcholine receptor (nAChR)?
A8: Studies using various tetracaine analogs reveal that modifications to the ester group can significantly impact nAChR binding affinity. Replacing the ester with an ether linkage reduces the preference for binding to the receptor in the absence of agonist. [] This suggests a crucial role of the ester moiety in achieving high-affinity binding to the closed state of the nAChR.
Q9: How does the inclusion of hydroxypropyl-beta-cyclodextrin (HP-β-CD) impact the stability of tetracaine hydrochloride eye drops?
A9: Studies demonstrate that formulating tetracaine hydrochloride with HP-β-CD improves the stability of the eye drops, as evidenced by stability testing over a 6-month storage period. [] The enhanced stability suggests a protective effect of HP-β-CD on tetracaine hydrochloride, potentially through the formation of inclusion complexes.
A9: While the provided research papers touch upon aspects of toxicology and safety, they do not provide enough detailed information to address these questions comprehensively. Further research and data are required for a complete understanding of these aspects.
Q10: What analytical techniques are commonly used to quantify tetracaine in biological samples?
A10: Several analytical methods are employed for tetracaine quantification, including high-performance liquid chromatography (HPLC) with UV detection [] and capillary zone electrophoresis (CZE). [] These techniques provide sufficient sensitivity and specificity for analyzing tetracaine concentrations in biological matrices like skin samples. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

